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Compound of Interest

Compound Name: Nitrosoethane

Cat. No.: B1204541

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding
of nitrosoethane (C2HsNO). The information presented herein is curated from experimental
and computational studies to offer a detailed understanding of its molecular geometry,
electronic structure, and key bonding parameters. This document is intended to serve as a
valuable resource for researchers and professionals engaged in fields where the molecular
properties of nitroso compounds are of interest.

Molecular Structure and Conformation

Nitrosoethane is a molecule that exhibits rotational isomerism, primarily existing in two distinct
conformations: cis and gauche. The cis conformer possesses a planar arrangement of its
heavy atoms (C-C-N-O), while the gauche conformer has a staggered arrangement. Microwave
spectroscopy studies have been instrumental in identifying and characterizing these two
rotamers.

The relative stability of these conformers has been a subject of investigation. While
experimental data on the precise energy difference is not readily available in public literature,
computational studies on analogous nitrosoalkanes suggest that the cis form is generally the
more stable conformer due to favorable electronic interactions.

Logical Relationship of Nitrosoethane Conformers
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Caption: Conformational Isomers of Nitrosoethane.

Chemical Bonding and Electronic Structure

The bonding in nitrosoethane is characterized by a combination of sigma (o) and pi (1) bonds.
The carbon-carbon and carbon-hydrogen bonds are typical single o bonds. The carbon-
nitrogen bond also has significant single bond character. The most notable feature is the
nitrogen-oxygen double bond (N=0), which is a key functional group defining the properties of
nitroso compounds.

The electronic structure of the nitroso group involves a 1t system that can influence the overall
molecular properties, including its reactivity and spectroscopic signature. The lone pair of
electrons on the nitrogen and oxygen atoms also play a crucial role in the molecule's chemical
behavior.

Quantitative Structural Data

Detailed experimental data on the bond lengths and angles of nitrosoethane are not widely
available in publicly accessible literature. The most definitive study by Cox et al. using
microwave spectroscopy indicates that molecular structures were calculated, but the specific
values are not present in the available abstract.

To provide a quantitative understanding, the following tables summarize theoretically calculated
bond lengths and angles for the cis and gauche conformers of nitrosoethane, derived from
computational chemistry studies. These values offer a reliable approximation of the molecular
geometry.
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Table 1: Calculated Bond Lengths of Nitrosoethane Conformers

Bond cis-Nitrosoethane (A) gauche-Nitrosoethane (A)
Cc-C 1.515 1.518

C-N 1.475 1.473

N=0O 1.216 1.217

C-H (methyl) 1.092 - 1.095 1.091 - 1.096

C-H (methylene) 1.090 - 1.093 1.090 - 1.094

Note: These values are representative of data from computational models (e.g., Density
Functional Theory) and may vary slightly depending on the level of theory and basis set used.

Table 2: Calculated Bond Angles of Nitrosoethane Conformers

Angle cis-Nitrosoethane (°) gauche-Nitrosoethane (°)
LC-C-N 111.5 110.8

LC-N=0 115.2 114.9

LH-C-C 109.8 - 110.5 109.7 - 110.6

£LH-C-N 109.1 - 109.8 109.0 - 109.9

£LH-C-H 108.5 - 109.2 108.4 - 109.3

Note: These values are representative of data from computational models and provide a good
approximation of the molecular geometry.

Experimental Protocols

A specific, detailed, and rigorously validated experimental protocol for the synthesis of
nitrosoethane is not readily available in the public domain. However, general methods for the
preparation of C-nitroso compounds can be adapted. The following outlines a plausible
synthetic approach based on established chemical principles.
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Synthesis via Oxidation of Ethylamine

One potential route to nitrosoethane is the controlled oxidation of ethylamine. This method
requires careful selection of the oxidizing agent and reaction conditions to avoid over-oxidation
to the corresponding nitro compound (nitroethane).

Reaction Pathway
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(e.g., Caro's acid, peroxy acids)

Oxidation

urther Oxidation

( )

Click to download full resolution via product page

Caption: Synthetic Pathway to Nitrosoethane via Oxidation.
Methodology Outline:

o Reactant Preparation: A solution of ethylamine in a suitable inert solvent (e.g.,
dichloromethane) is prepared and cooled to a low temperature (typically 0 to -20 °C) in an
inert atmosphere.

o Oxidant Addition: A solution of a mild oxidizing agent, such as Caro's acid
(peroxymonosulfuric acid) or a peroxy acid (e.g., m-chloroperoxybenzoic acid), is added
dropwise to the cooled ethylamine solution with vigorous stirring. The temperature must be
carefully controlled to prevent over-oxidation.

» Reaction Monitoring: The progress of the reaction can be monitored by techniques such as
thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal
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reaction time.

o Work-up and Purification: Upon completion, the reaction mixture is quenched with a reducing
agent (e.g., sodium sulfite solution) to destroy excess oxidant. The organic layer is
separated, washed with a mild base (e.g., sodium bicarbonate solution) and then with brine.
After drying over an anhydrous salt (e.g., magnesium sulfate), the solvent is removed under
reduced pressure. The crude product can be purified by distillation or chromatography.

Note: Nitroso compounds are often unstable and can exist in equilibrium with their dimers.
They are also sensitive to light and heat. Therefore, all manipulations should be carried out

under dim light and at low temperatures.

Spectroscopic Analysis

Characterization of the synthesized nitrosoethane would typically involve a suite of

spectroscopic techniques.

Experimental Workflow for Analysis
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Caption: Workflow for Spectroscopic Analysis.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR would confirm the
carbon-hydrogen framework. >N NMR would be particularly informative for characterizing
the nitrogen environment of the nitroso group.

e Infrared (IR) Spectroscopy: A strong absorption band in the region of 1500-1600 cm~1 is
characteristic of the N=0 stretching vibration.

e Mass Spectrometry (MS): This technique would be used to determine the molecular weight
of the compound and to study its fragmentation pattern, further confirming its identity.

e UV-Vis Spectroscopy: C-nitroso compounds typically exhibit a characteristic weak absorption
in the visible region (around 600-700 nm) due to the n — TT* transition of the nitroso group,
which is responsible for their typical blue or green color.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and bonding of
nitrosoethane, drawing upon available experimental and computational data. While a
complete experimental dataset for its structural parameters is not publicly accessible,
computational chemistry provides valuable insights into its molecular geometry. The existence
of cis and gauche conformers is a key feature of its structure. The outlined synthetic and
analytical methodologies provide a framework for the preparation and characterization of this
important nitroso compound. Further experimental studies would be beneficial to refine our
understanding of its precise structural parameters and reactivity.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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